1-(6-Amino-5-methoxyindolin-1-yl)ethanone
Overview
Description
1-(6-Amino-5-methoxyindolin-1-yl)ethanone is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Fluorescence Properties
1-(6-Amino-5-methoxyindolin-1-yl)ethanone and its derivatives have been explored for their synthesis and potential applications in various fields. A study by Kadrić et al. (2014) focused on the solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, starting from primary and secondary amines, including 3-amino-4-(methoxycarbonyl)benzoic acid and 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone. The compounds were designed for cytotoxic activity against cancer cell lines and also investigated for their fluorescence properties to compare with analogous derivatives (Kadrić et al., 2014).
Fluorophore Applications
Another study by Hirano et al. (2004) introduced 6-Methoxy-4-quinolone (6-MOQ), an oxidation product derived from 5-methoxyindole-3-acetic acid, as a novel fluorophore. This compound exhibits strong fluorescence with a large Stokes' shift in aqueous media, making it useful for biomedical analysis. Its fluorescence intensity remains stable across a wide pH range, and the compound demonstrates high stability against light and heat, positioning it as a valuable fluorescent labeling reagent for carboxylic acids (Hirano et al., 2004).
Antimicrobial and Anticancer Activity
Research by Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, incorporating various moieties to evaluate their antioxidant and anticancer activities. Some derivatives exhibited antioxidant activity surpassing that of ascorbic acid and demonstrated significant cytotoxicity against glioblastoma and breast cancer cell lines, highlighting their potential as therapeutic agents (Tumosienė et al., 2020).
Novel Synthesis and Biological Activity
The synthesis and biological activity evaluation of novel Schiff bases, utilizing 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, were conducted by Puthran et al. (2019). This work aimed to develop compounds with significant antimicrobial properties, with several derivatives showing promising activity against various microbial strains (Puthran et al., 2019).
Properties
IUPAC Name |
1-(6-amino-5-methoxy-2,3-dihydroindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7(14)13-4-3-8-5-11(15-2)9(12)6-10(8)13/h5-6H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRVVAXQAJLVHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732030 | |
Record name | 1-(6-Amino-5-methoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23772-41-0 | |
Record name | 1-(6-Amino-5-methoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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